molecular formula C17H24O5 B12620294 (2R)-6-(3-Formylphenoxy)-2-hydroxyhexyl butanoate CAS No. 918531-69-8

(2R)-6-(3-Formylphenoxy)-2-hydroxyhexyl butanoate

Cat. No.: B12620294
CAS No.: 918531-69-8
M. Wt: 308.4 g/mol
InChI Key: LADAIWCUPXWTRS-OAHLLOKOSA-N
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Description

(2R)-6-(3-Formylphenoxy)-2-hydroxyhexyl butanoate is an organic compound with the molecular formula C15H20O4 It is a derivative of butanoic acid and contains a formyl group attached to a phenoxy ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-6-(3-Formylphenoxy)-2-hydroxyhexyl butanoate typically involves the esterification of butanoic acid with an alcohol derivative containing the formylphenoxy group. The reaction conditions often require the use of a catalyst, such as sulfuric acid, and may be carried out under reflux conditions to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These methods allow for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-6-(3-Formylphenoxy)-2-hydroxyhexyl butanoate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted phenoxy derivatives.

Scientific Research Applications

Drug Design and Synthesis

The unique structure of (2R)-6-(3-Formylphenoxy)-2-hydroxyhexyl butanoate suggests it may serve as a lead compound in drug development. Its synthesis can be approached through various methods, potentially leading to novel therapeutic agents targeting diseases associated with oxidative stress and inflammation.

Key Features:

  • Potential as an Nrf2 activator, which plays a critical role in cellular defense against oxidative stress .
  • Structural similarities with other compounds that exhibit biological activity, indicating potential for diverse pharmacological effects.

Case Studies in Drug Applications

Recent studies have highlighted the use of similar compounds in treating conditions such as chronic obstructive pulmonary disease (COPD) and asthma. For instance, compounds that activate Nrf2 pathways have shown promise in clinical trials for various chronic conditions .

Materials Science

The compound's unique structural features may also lend themselves to applications in materials science, particularly in the development of advanced materials with specific chemical properties.

Mechanistic Studies

The biochemical properties of this compound allow for investigations into its mechanism of action at the molecular level. This includes studying its interactions with cellular pathways involved in inflammation and oxidative stress responses.

Potential Research Directions:

  • Investigating its role as an antioxidant.
  • Exploring its effect on cell signaling pathways related to disease mechanisms.

Mechanism of Action

The mechanism of action of (2R)-6-(3-Formylphenoxy)-2-hydroxyhexyl butanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The formyl group can act as an electrophile, participating in various biochemical reactions. The phenoxy group can influence the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (2R)-2-(3-formylphenoxy)butanoate
  • Methyl (2R)-2-(3-formylphenoxy)butanoate
  • Propyl (2R)-2-(3-formylphenoxy)butanoate

Uniqueness

(2R)-6-(3-Formylphenoxy)-2-hydroxyhexyl butanoate is unique due to its specific structural features, such as the presence of both a formyl group and a hydroxyhexyl chain. These features can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Biological Activity

(2R)-6-(3-Formylphenoxy)-2-hydroxyhexyl butanoate is a complex organic compound with significant potential in medicinal chemistry and related fields. This article provides an in-depth analysis of its biological activity, synthesis methods, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H24O4, with a molecular weight of approximately 308.4 g/mol. The compound features a butanoate group, a phenoxy group with a formyl substituent, and a hydroxyhexyl moiety. These functional groups contribute to its chemical reactivity and biological activity, making it an interesting subject for research.

Synthesis Methods

Several synthetic routes can be employed to produce this compound. Common methods include:

  • Esterification : Reaction of the corresponding alcohol with butanoic acid.
  • Nucleophilic Substitution : Involves the substitution of halides with the desired phenolic or hydroxyhexyl groups.
  • Condensation Reactions : Combining aldehydes with alcohols or phenols under acidic or basic conditions.

Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Antioxidant Activity : The compound has shown potential as an Nrf2 activator, which plays a critical role in cellular defense against oxidative stress. Nrf2 activation can lead to increased expression of antioxidant enzymes, providing protection against oxidative damage .
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, potentially useful in treating conditions associated with chronic inflammation .
  • Cell Proliferation : Some research indicates that derivatives of similar compounds can influence cell proliferation pathways, hinting at possible applications in cancer research .

Data Table: Comparison of Similar Compounds

Compound NameMolecular FormulaKey Features
This compoundC17H24O4Potential Nrf2 activator; antioxidant properties
6-(3-Formylphenoxy)-2-hydroxyhexyl acetateC16H22O4Acetate group may alter solubility and bioactivity
Butyl (2R)-2-(3-formylphenoxy)butanoateC17H26O4Similar structure; variations in side chains impact activity
[(2S)-2-butanoyloxy-3-hydroxypropyl] butanoateC15H28O4Different backbone structure; contrast in reactivity

Case Studies and Research Findings

  • Nrf2 Activation Studies : Research has demonstrated that compounds activating Nrf2 can mitigate oxidative stress-related diseases such as non-alcoholic fatty liver disease and type 2 diabetes mellitus. The activation of Nrf2 leads to enhanced detoxification processes within cells, providing therapeutic benefits against various metabolic disorders .
  • Anti-inflammatory Research : A study indicated that similar compounds exhibited significant anti-inflammatory activities when tested in animal models using the acetic acid writhing test and carrageenan-induced edema models. These findings suggest that this compound may possess comparable anti-inflammatory effects .
  • Cellular Proliferation Impact : Investigations into the effects of structurally related compounds on cell proliferation have revealed that modifications in functional groups can significantly alter their biological activity, which may also apply to this compound .

Properties

CAS No.

918531-69-8

Molecular Formula

C17H24O5

Molecular Weight

308.4 g/mol

IUPAC Name

[(2R)-6-(3-formylphenoxy)-2-hydroxyhexyl] butanoate

InChI

InChI=1S/C17H24O5/c1-2-6-17(20)22-13-15(19)8-3-4-10-21-16-9-5-7-14(11-16)12-18/h5,7,9,11-12,15,19H,2-4,6,8,10,13H2,1H3/t15-/m1/s1

InChI Key

LADAIWCUPXWTRS-OAHLLOKOSA-N

Isomeric SMILES

CCCC(=O)OC[C@@H](CCCCOC1=CC=CC(=C1)C=O)O

Canonical SMILES

CCCC(=O)OCC(CCCCOC1=CC=CC(=C1)C=O)O

Origin of Product

United States

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